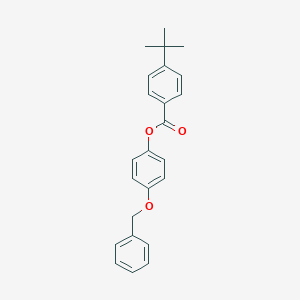![molecular formula C19H14N2O5S B403709 3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B403709.png)
3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-Nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one is a complex organic compound that combines a thiazolidine ring, a nitrophenyl group, and a chromenone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one typically involves multi-step reactions. One common method starts with the preparation of the thiazolidine ring, which can be synthesized by reacting 3-nitrobenzaldehyde with cysteine in the presence of a suitable catalyst. The resulting thiazolidine intermediate is then coupled with 2H-chromen-2-one through a carbonylation reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Solvent-free microwave-assisted synthesis has also been explored as a green chemistry approach to produce this compound efficiently .
化学反応の分析
Types of Reactions
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction and substituted thiazolidine derivatives from nucleophilic substitution.
科学的研究の応用
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, affecting cellular pathways. The chromenone structure can intercalate with DNA, influencing gene expression and cellular functions .
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds like thiazole and thiadiazole derivatives share structural similarities and biological activities.
Chromenone derivatives: Compounds with chromenone structures, such as coumarins, have similar applications in medicine and biology.
Uniqueness
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one is unique due to its combination of a thiazolidine ring, nitrophenyl group, and chromenone structure, which imparts distinct chemical and biological properties
特性
分子式 |
C19H14N2O5S |
|---|---|
分子量 |
382.4g/mol |
IUPAC名 |
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
InChI |
InChI=1S/C19H14N2O5S/c22-17(15-11-12-4-1-2-7-16(12)26-19(15)23)20-8-9-27-18(20)13-5-3-6-14(10-13)21(24)25/h1-7,10-11,18H,8-9H2 |
InChIキー |
CUXQAQSPRRZJSK-UHFFFAOYSA-N |
SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
正規SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[(E)-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate](/img/structure/B403628.png)
![[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate](/img/structure/B403629.png)
![3-Chlorobenzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B403632.png)
![3-Bromobenzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B403633.png)

![6-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B403636.png)
![2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B403637.png)
![2-[2-(butylsulfanyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B403639.png)




![N-{4-[(1E)-1-{2-[2-(phenylsulfanyl)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B403649.png)
